2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole
Description
Historical Context of Benzothiazole Derivatives in Organic Chemistry
The benzothiazole ring system has maintained a position of fundamental importance in organic chemistry since its initial discovery and characterization in the late 19th century. The first reported benzothiazole derivatives, specifically 2-chloro- and 2-phenylbenzothiazoles, were synthesized by August Wilhelm Hofmann in 1879, marking the beginning of systematic investigation into this heterocyclic system. This early work established the foundation for what would become one of the most extensively studied heterocyclic frameworks in medicinal and industrial chemistry.
The historical development of benzothiazole chemistry gained significant momentum in the early 20th century when researchers discovered the utility of 2-sulfanylbenzothiazoles as vulcanization accelerators for natural and synthetic rubber in 1921. This industrial application demonstrated the practical value of benzothiazole derivatives and spurred further research into their synthesis and properties. Throughout the following decades, the scope of benzothiazole chemistry expanded dramatically as synthetic methodologists developed increasingly sophisticated approaches to functionalize the aromatic system.
The evolution of benzothiazole synthetic methodology has been characterized by several key developments that directly relate to compounds like this compound. Traditional synthesis approaches have relied heavily on the condensation of 2-aminobenzenethiol with various carbonyl-containing substances, representing the most commonly employed method for constructing the benzothiazole core. Alternative synthetic strategies have included reactions of ortho-halogenated anilines with isothiocyanates, carbon disulfide, aldehydes combined with sulfur, and various cyclization reactions of ortho-halogenated analogs. These methodological advances have enabled the preparation of increasingly complex benzothiazole derivatives with multiple substituents and sophisticated substitution patterns.
Recent advances in benzothiazole synthesis have focused on developing more environmentally friendly and efficient synthetic routes. Notably, researchers have explored the use of carbon dioxide as a raw material for benzothiazole synthesis, representing a significant advancement in green chemistry approaches to heterocycle construction. These developments have utilized various catalytic systems, including 1,5-diazabicyclo[4.3.0]non-5-ene and acetate-based ionic liquids, to achieve benzothiazole formation under mild conditions with excellent yields and recyclable catalysts.
The synthetic methodology for preparing heavily substituted benzothiazole derivatives like this compound typically involves careful control of halogenation and functional group introduction. The synthesis of such compounds often requires sequential bromination and chlorination processes under controlled temperatures to ensure selective substitution at the desired positions. These synthetic challenges have driven the development of increasingly sophisticated methodologies that can achieve regioselective functionalization while maintaining high yields and product purity.
Structural Significance of Halogen and Trifluoromethyl Substituents
The structural architecture of this compound incorporates three distinct types of electron-withdrawing substituents that profoundly influence the compound's electronic properties and chemical reactivity. The strategic placement of bromine, chlorine, and trifluoromethyl groups on the benzothiazole scaffold creates a molecule with unique electronic characteristics that significantly differ from the parent benzothiazole system.
The trifluoromethyl group at position 4 represents one of the most electronegatively demanding substituents in organic chemistry, with a Hammett sigma constant of 0.54 for para-substitution and 0.43 for meta-substitution. This substantial electron-withdrawing effect dramatically alters the electron density distribution throughout the aromatic system, making the benzothiazole ring significantly more electron-deficient than the parent compound. The trifluoromethyl group also introduces considerable steric bulk with a Charton volume parameter of 0.91, which can influence the compound's conformational preferences and reactivity patterns.
The halogen substituents, bromine at position 2 and chlorine at position 6, contribute additional electronic and steric effects that further modify the compound's properties. Bromine exhibits a para-substitution Hammett sigma constant of 0.23 and a meta-substitution value of 0.39, indicating moderate electron-withdrawing character. Chlorine demonstrates similar electronic effects with sigma constants of 0.23 for para-substitution and 0.37 for meta-substitution. These halogen substituents also serve as valuable synthetic handles for further functionalization through various cross-coupling reactions, particularly palladium-catalyzed processes that can selectively activate carbon-halogen bonds.
The cumulative electronic effects of these three electron-withdrawing substituents create a benzothiazole derivative with significantly altered reactivity compared to less substituted analogs. The electron-deficient nature of the aromatic system influences both nucleophilic and electrophilic aromatic substitution reactions, generally favoring nucleophilic attack while disfavoring electrophilic processes. This electronic bias has important implications for the compound's potential reactivity in various synthetic transformations and its stability under different reaction conditions.
Comparative analysis with structurally related compounds provides valuable insights into the specific contributions of each substituent to the overall molecular properties. Research on related benzothiazole derivatives has demonstrated that the position and nature of halogen substituents significantly influence both synthetic accessibility and biological activity. For example, studies on N-(6-arylbenzo[d]thiazole-2-yl)acetamides have shown that cross-coupling reactions proceed with yields ranging from 75% to 85% depending on the specific substitution pattern, with electron-withdrawing groups generally enhancing reaction efficiency.
The structural data for this compound reveals important geometric features that influence its chemical behavior. The compound exists as a yellow solid at room temperature with high purity specifications typically exceeding 95%. Storage requirements typically involve maintaining the compound at 0°C to preserve its stability and prevent decomposition or unwanted side reactions. These physical properties reflect the compound's stability profile and provide important practical considerations for its handling and use in synthetic applications.
The molecular architecture of this compound also facilitates various types of chemical transformations that are characteristic of highly functionalized benzothiazole derivatives. The presence of multiple reactive sites allows for selective functionalization strategies that can target specific positions while leaving others intact. This selectivity is particularly important in complex synthetic sequences where precise control over reaction outcomes is essential for achieving desired target molecules.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 316.53 g/mol | Moderate molecular weight suitable for synthetic applications |
| Molecular Formula | C8H2BrClF3NS | High halogen content indicating electron-deficient character |
| Physical State | Yellow solid | Stable crystalline form at ambient conditions |
| Purity | >95% | High purity suitable for research applications |
| Storage Temperature | 0°C | Indicates moderate thermal stability |
| Trifluoromethyl Hammett σ | 0.54 (para), 0.43 (meta) | Strong electron-withdrawing character |
| Bromine Hammett σ | 0.23 (para), 0.39 (meta) | Moderate electron-withdrawing character |
| Chlorine Hammett σ | 0.23 (para), 0.37 (meta) | Moderate electron-withdrawing character |
The synthetic utility of this compound extends beyond its immediate applications to encompass its role as a versatile building block for more complex molecular architectures. The compound's multiple reactive sites enable various cross-coupling reactions, substitution processes, and other transformations that can introduce additional functional groups or link the benzothiazole core to other molecular fragments. This versatility makes the compound particularly valuable in combinatorial chemistry approaches and structure-activity relationship studies where systematic variation of molecular features is essential for understanding biological or physical properties.
Properties
IUPAC Name |
2-bromo-6-chloro-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrClF3NS/c9-7-14-6-4(8(11,12)13)1-3(10)2-5(6)15-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELMBXOSQSDGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=C(S2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole typically involves the bromination and chlorination of a benzothiazole derivative. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzothiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale bromination and chlorination processes similar to those used in laboratory synthesis. These methods would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C8H2BrClF3NS
- IUPAC Name: 2-bromo-6-chloro-4-(trifluoromethyl)-1,3-benzothiazole
- Physical State: Yellow solid at room temperature
Synthesis and Reaction Mechanisms
The compound is synthesized primarily through bromination and chlorination processes involving benzothiazole derivatives. The reaction conditions are optimized to ensure selective substitution, yielding high purity products. Key reaction types include:
- Substitution Reactions: The halogen atoms can be replaced with various functional groups.
- Oxidation/Reduction Reactions: The compound can undergo transformations to generate different derivatives.
- Coupling Reactions: Participates in reactions like Suzuki–Miyaura coupling.
Organic Synthesis
2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is widely used as a building block in organic synthesis. It facilitates the creation of more complex molecules that are essential in pharmaceuticals and agrochemicals.
Biological Studies
The compound plays a significant role in biological research, particularly in:
- Enzyme Inhibition Studies: It can inhibit specific enzymes by binding to their active or allosteric sites, which is crucial for understanding enzyme functionality and developing therapeutic agents.
- Protein Interaction Studies: Its interactions with proteins can be studied to elucidate biological pathways and mechanisms.
Material Science
In industry, this compound is explored for its potential in developing new materials and chemical processes. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits a specific enzyme involved in cancer cell proliferation. The mechanism involved competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.
Case Study 2: Synthesis of Novel Compounds
Researchers utilized this compound to synthesize a series of novel benzothiazole derivatives with enhanced biological activity. The derivatives exhibited promising results as potential anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of halogenated benzothiazoles are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:
2-Bromo-5-(trifluoromethyl)benzo[d]thiazole (CAS: 1188047-34-8)
- Similarity : 0.97
- Key Differences :
- The trifluoromethyl group is at position 5 instead of 3.
- Lacks a chlorine atom at position 5.
- Position 5 trifluoromethyl may alter steric interactions in cross-coupling reactions .
4-Bromo-2-chlorobenzo[d]thiazole (CAS: 182344-57-6)
- Similarity : 0.93
- Key Differences :
- Bromine and chlorine positions are swapped (Br at 4, Cl at 2).
- Lacks the trifluoromethyl group.
- Impact: Bromine at position 4 may reduce accessibility for substitution reactions compared to position 2 bromine in the target compound.
2-Bromo-6-fluorobenzo[d]thiazole (CAS: 152937-04-7)
Functional Group Variations
2-Bromo-6-methylbenzo[d]thiazole (CAS: 3622-19-3)
2-Bromo-4-chloro-6-methoxybenzo[d]thiazole (CAS: 1464091-50-6)
Biological Activity
2-Bromo-6-chloro-4-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique molecular structure, has been explored for various applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C8H2BrClF3NS. Its structure includes a benzothiazole core with bromine, chlorine, and trifluoromethyl substituents, which contribute to its chemical reactivity and biological activity.
The exact mechanism of action for this compound remains partially understood. However, it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity. The presence of the bromine and trifluoromethyl groups may enhance binding affinity to these targets, leading to observed biological effects.
Anticancer Properties
Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- In vitro studies have shown that benzothiazole derivatives can inhibit cell viability in cancer models such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
- A study highlighted that certain benzothiazole derivatives demonstrated synergistic effects when combined with established chemotherapeutic agents like gemcitabine .
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | A431 | Not specified | Antiproliferative |
| Benzothiazole Derivative 4l | Pancreatic Cancer | Enhanced with gemcitabine | Synergistic effect |
Antimicrobial Activity
Benzothiazole compounds have also been evaluated for their antimicrobial properties. Studies have reported:
- Inhibition of bacterial growth : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including strains like E. coli and S. aureus.
- Mechanisms of action include interference with bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .
Case Studies
- Antiproliferative Activity : A series of studies on benzothiazole derivatives indicated that modifications to the benzothiazole scaffold could enhance anticancer potency. For example, a derivative exhibited improved selectivity against cancer cells compared to normal cells, suggesting potential therapeutic applications in oncology .
- Synergistic Effects : Research showed that combining certain benzothiazole derivatives with existing chemotherapeutics led to enhanced efficacy in inhibiting tumor growth in pancreatic cancer models .
Q & A
Q. How can reactive sites (e.g., bromine) be stabilized for functionalization?
- Methodological Answer : Protect reactive halogens via temporary groups (e.g., silyl ethers) during multi-step syntheses. For cross-coupling, use Pd catalysts with bulky ligands (SPhos) to suppress β-hydride elimination. Monitor intermediates by TLC with UV/iodine visualization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
